

[Ser140]-PLP(139-151) TFA and Central Nervous System Autoimmunity: A Technical Guide

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Compound of Interest

Compound Name: [Ser140]-plp(139-151) tfa

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of **[Ser140]-PLP(139-151) TFA**, a key immunogenic peptide, in the induction of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying immunological pathways.

Introduction

Experimental autoimmune encephalomyelitis is a T-cell mediated inflammatory demyelinating disease of the central nervous system (CNS) that serves as a critical tool for studying the pathogenesis of MS and for the preclinical evaluation of potential therapeutics.^{[1][2]} The proteolipid protein (PLP) is a major component of CNS myelin, and specific peptides derived from it, such as PLP(139-151), are potent inducers of EAE in susceptible mouse strains like the SJL mouse.^{[2][3]} The [Ser140]-PLP(139-151) variant, where the native cysteine at position 140 is replaced with serine, is frequently used to induce a relapsing-remitting form of EAE that closely mimics the most common clinical course of human MS.^[4] This guide focuses on the application of **[Ser140]-PLP(139-151) TFA** in inducing this valuable disease model.

Data Presentation

The following tables summarize quantitative data typically observed in the [Ser140]-PLP(139-151)-induced EAE model in SJL mice. These values are compiled from various studies and

represent expected outcomes. Actual results may vary depending on specific experimental conditions.

Table 1: Typical Disease Course Parameters in [Ser140]-PLP(139-151)-Induced EAE in SJL Mice

Parameter	Without Pertussis Toxin (PTX)	With Pertussis Toxin (PTX)
EAE Incidence	>90%	>90%
Disease Onset	10-15 days post-immunization[4]	9-14 days post-immunization[5]
Mean Maximum Score (First Wave)	2.0 - 3.5[5]	Higher than without PTX[4]
Relapse Incidence	50-80%[4]	Reduced to as low as 20%[4]

Table 2: Clinical Scoring System for EAE in Mice

Score	Clinical Signs
0	No clinical signs, normal activity.[6]
1	Limp tail or hind limb weakness (but not both). [6]
2	Limp tail and hind limb weakness.[6]
3	Partial hind limb paralysis.[6]
4	Complete hind limb paralysis.[6]
5	Moribund state or death.[6]

Table 3: Representative CNS Immune Cell Infiltration in EAE Induced by [Ser140]-PLP(139-151) in SJL Mice (at peak of disease)

Cell Type	Marker Profile	Approximate Percentage of Infiltrating CD45hi Cells
T-Lymphocytes	CD45hi CD11blo[7]	Variable, significant increase in CD4+ T cells[7]
Myeloid Cells (Monocytes, DCs, Neutrophils)	CD45hi CD11bhi[7]	Major infiltrating population
Microglia (activated)	CD45int CD11b+	Resident immune cells, show signs of activation
B-Cells	B220+	Proportion tends to increase over the course of the disease[8]

Note: The precise percentages can vary significantly between studies.

Table 4: Pro-inflammatory Cytokine Profile in the CNS of EAE Mice

Cytokine	Primary Secreting Cells	Role in EAE Pathogenesis
IFN-γ	Th1 cells	Promotes inflammation, activates macrophages[9]
IL-17	Th17 cells	Recruits neutrophils and other inflammatory cells, disrupts blood-brain barrier[9]
TNF-α	Macrophages, T-cells	Pro-inflammatory, contributes to demyelination and axonal damage
GM-CSF	Th17 cells	Essential for the encephalitogenicity of Th17 cells[10]

Experimental Protocols

Induction of Relapsing-Remitting EAE in SJL Mice

This protocol describes the active immunization of SJL mice with [Ser140]-PLP(139-151) to induce EAE.

Materials:

- **[Ser140]-PLP(139-151) TFA peptide**
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX) from Bordetella pertussis (optional, for a more severe initial disease wave)
- Sterile Phosphate Buffered Saline (PBS)
- Female SJL mice (6-10 weeks old)
- Syringes and needles (27-30 gauge)

Procedure:

- **Antigen Emulsion Preparation:** Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA containing 4 mg/mL M. tuberculosis. The final emulsion should be thick and not separate upon standing.
- **Immunization:** Subcutaneously inject 100 µL of the emulsion per mouse, distributed over two to four sites on the back.[\[11\]](#)
- **Pertussis Toxin Administration (Optional):** If using PTX to enhance the initial disease severity, administer a dose of 100-200 ng per mouse in 100-200 µL of PBS via intraperitoneal injection on the day of immunization and, in some protocols, again 48 hours later.[\[7\]](#) The use of PTX can lead to an earlier onset and a more severe initial paralytic episode, but it may reduce the relapse rate.[\[4\]](#)
- **Clinical Monitoring:** Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. Use the scoring system outlined in Table 2. Also, monitor the body weight of the mice, as weight loss is an early indicator of disease onset.

- **Data Collection:** Record daily clinical scores and body weights for each mouse for the duration of the experiment (typically 30-60 days to observe relapses).

Isolation and Analysis of CNS-Infiltrating Leukocytes

This protocol outlines the procedure for isolating and analyzing immune cells from the brain and spinal cord of EAE mice.

Materials:

- EAE mice at the desired stage of disease
- Sterile PBS
- Percoll (or other density gradient medium)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Collagenase D
- DNase I
- 70 μ m cell strainers
- Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-CD4, anti-CD8, anti-B220, etc.)
- Flow cytometer

Procedure:

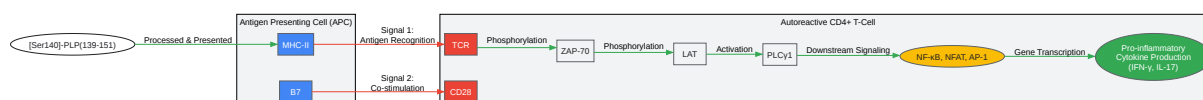
- **Tissue Harvest:** Euthanize the mouse and perfuse transcardially with cold PBS to remove peripheral blood from the CNS. Carefully dissect the brain and spinal cord.
- **Tissue Dissociation:** Mince the brain and spinal cord and digest with an enzymatic solution (e.g., Collagenase D and DNase I in RPMI) to obtain a single-cell suspension.

- **Leukocyte Enrichment:** Resuspend the cell pellet in a 37% Percoll solution and centrifuge to separate the myelin debris from the leukocytes. The mononuclear cells will be in the pellet.
- **Cell Staining for Flow Cytometry:** Wash the enriched leukocytes and stain with a cocktail of fluorescently-labeled antibodies against cell surface markers of interest (see Table 3 for examples).
- **Flow Cytometry Analysis:** Acquire the stained cells on a flow cytometer and analyze the data to quantify the different immune cell populations that have infiltrated the CNS.^[12]

Mandatory Visualizations

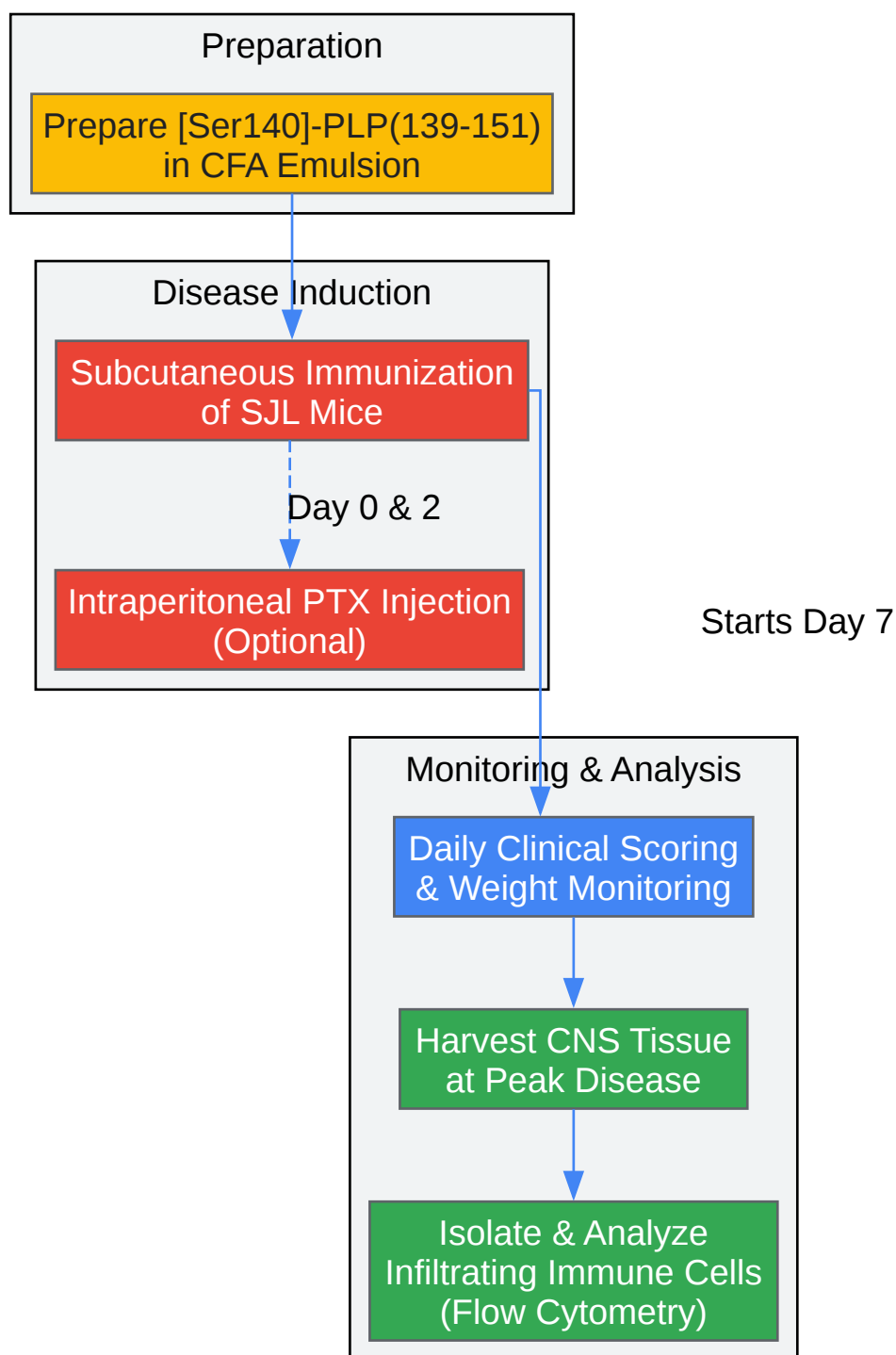
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in [Ser140]-PLP(139-151)-induced autoimmunity.



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T-Cell Activation by [Ser140]-PLP(139-151)



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Experimental Workflow for EAE Induction

Conclusion

The use of **[Ser140]-PLP(139-151) TFA** to induce a relapsing-remitting EAE in SJL mice provides a robust and clinically relevant model for studying the immunopathology of multiple sclerosis. This guide offers a foundational understanding of the key methodologies, expected quantitative outcomes, and the underlying cellular and molecular mechanisms. For drug development professionals, this model is invaluable for assessing the efficacy of novel therapeutic agents targeting neuroinflammation and autoimmunity. Careful adherence to detailed protocols and consistent monitoring are crucial for obtaining reproducible and meaningful data.

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